molecular formula C25H32N2O3S B14952888 2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B14952888
M. Wt: 440.6 g/mol
InChI Key: MRQMVKDCAIPZKF-SDNWHVSQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-(4-tert-butylphenyl)prop-2-enamido]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core. This core can be synthesized through a series of reactions, including cyclization and functional group modifications. The tert-butylphenyl group is introduced via a Friedel-Crafts alkylation reaction, followed by the addition of the enamido and methoxyethyl groups through amide bond formation and etherification reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques such as chromatography and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-(4-tert-butylphenyl)prop-2-enamido]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .

Scientific Research Applications

2-[(2E)-3-(4-tert-butylphenyl)prop-2-enamido]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2E)-3-(4-tert-butylphenyl)prop-2-enamido]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-3-(4-tert-butylphenyl)prop-2-enamido]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of a benzothiophene core with a tert-butylphenyl group and various functional groups.

Properties

Molecular Formula

C25H32N2O3S

Molecular Weight

440.6 g/mol

IUPAC Name

2-[[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino]-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C25H32N2O3S/c1-25(2,3)18-12-9-17(10-13-18)11-14-21(28)27-24-22(23(29)26-15-16-30-4)19-7-5-6-8-20(19)31-24/h9-14H,5-8,15-16H2,1-4H3,(H,26,29)(H,27,28)/b14-11+

InChI Key

MRQMVKDCAIPZKF-SDNWHVSQSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCOC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCOC

Origin of Product

United States

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